molecular formula C13H13F3N2 B3149738 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile CAS No. 677704-59-5

4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Katalognummer B3149738
CAS-Nummer: 677704-59-5
Molekulargewicht: 254.25 g/mol
InChI-Schlüssel: YVGSMEDVTMOQGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile” is a chemical compound with the molecular formula C12H14N2 . It is a solid substance with a molecular weight of 186.258 g/mol . The IUPAC name for this compound is 4-piperidin-1-ylbenzonitrile .


Molecular Structure Analysis

The molecular structure of “4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile” consists of a benzonitrile group attached to a piperidine ring . The SMILES notation for this compound is C1CCN (CC1)C2=CC=C (C=C2)C#N .


Physical And Chemical Properties Analysis

“4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile” is a white solid with a molecular weight of 186.26 g/mol .

Wissenschaftliche Forschungsanwendungen

1. Histamine H3 Antagonist Research

A study by Dvorak et al. (2005) explored 4-(1-alkyl-piperidin-4-yloxy)-benzonitriles as potent H3 antagonists. This research is significant in understanding the role of H3 receptors in various physiological processes.

2. Anti-arrhythmic Activity

Research by Abdel‐Aziz et al. (2009) investigated piperidine-based derivatives, including those of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile, for their anti-arrhythmic properties. This study adds to the understanding of novel treatments for cardiac arrhythmias.

3. Synthesis of S1P1 Receptor Agonists

A study conducted by Hou et al. (2017) focuses on the synthesis of BMS-960, a potent S1P1 receptor agonist, using a precursor related to 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile. This research is vital for developing new drugs targeting the S1P1 receptor.

4. Development of Selective Androgen Receptor Modulators (SARMs)

The work by Aikawa et al. (2017) involved the synthesis of 4-(Piperidin-1-yl)benzonitrile derivatives as SARMs, highlighting their potential in treating conditions like muscle wasting and osteoporosis.

5. Synthesis and Anti-bacterial Study

A study by Khalid et al. (2016) synthesized N-substituted derivatives of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile with significant anti-bacterial activity, contributing to the search for new antibacterial agents.

6. Electrolyte Additive in Lithium-Ion Batteries

Research by Huang et al. (2014) demonstrated the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium-ion batteries, showcasing its potential in improving battery performance.

7. HCV Inhibition

A study by Jiang et al. (2020) identified derivatives of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile as potent inhibitors of the Hepatitis C Virus (HCV), indicating their potential in developing new antiviral therapies.

8. Charge Transfer in Piperidino-benzonitrile

In a study by Yatsuhashi et al. (2004), the ultrafast charge transfer and coherent oscillations in 4-piperidino-benzonitrile were investigated, contributing to the understanding of molecular dynamics in this compound class.

9. Synthesis of Azolyl Piperidines

The research by Shevchuk et al. (2012) on the synthesis of azolyl piperidines, including derivatives of 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile, contributes to the development of new chemical compounds with potential applications in various fields.

Wirkmechanismus

The mechanism of action of “4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile” is not specified in the available resources .

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The UN Number for this compound is UN3439 .

Eigenschaften

IUPAC Name

4-piperidin-1-yl-3-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2/c14-13(15,16)11-8-10(9-17)4-5-12(11)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGSMEDVTMOQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The title compound is prepared using an analogous method as described in Example 1.1, utilising 4-bromo-3-(trifluoromethyl)-benzonitrile and piperidine (Fluka, Buchs, Switzerland), with a reaction temperature of 95° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(Piperidin-1-yl)-3-(trifluoromethyl)benzonitrile

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.